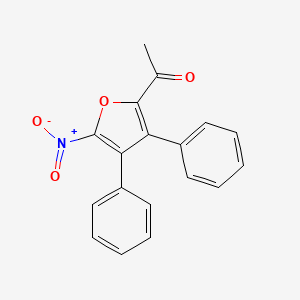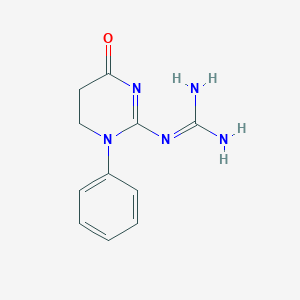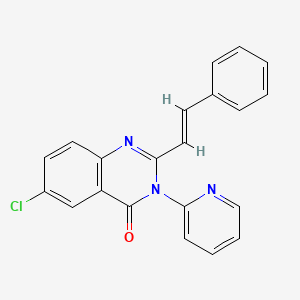
(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a chlorine atom at the 6th position, a pyridin-2-yl group at the 3rd position, and a styryl group at the 2nd position of the quinazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-2-styrylquinazolin-4(3H)-one.
Reaction with Pyridine Derivative: The intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product.
For instance, one method involves the use of phosphorus oxychloride as a reagent, where the intermediate compound is heated under reflux conditions for several hours. The reaction mixture is then subjected to distillation under reduced pressure to remove excess phosphorus oxychloride, followed by precipitation in ice-water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in sulfuric acid at temperatures below 50°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Wirkmechanismus
The mechanism of action of (E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-styrylquinazolin-4(3H)-one: Lacks the pyridin-2-yl group.
3-(Pyridin-2-yl)-2-styrylquinazolin-4(3H)-one: Lacks the chlorine atom at the 6th position.
Uniqueness
(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one is unique due to the presence of both the chlorine atom and the pyridin-2-yl group, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound for various applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C21H14ClN3O |
|---|---|
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
6-chloro-2-[(E)-2-phenylethenyl]-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C21H14ClN3O/c22-16-10-11-18-17(14-16)21(26)25(19-8-4-5-13-23-19)20(24-18)12-9-15-6-2-1-3-7-15/h1-14H/b12-9+ |
InChI-Schlüssel |
ZZUGTJQBFADDLH-FMIVXFBMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=CC=N4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


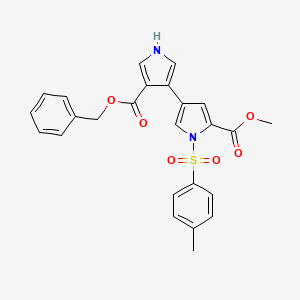
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)
![5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine](/img/structure/B15214652.png)

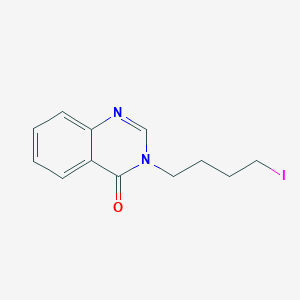
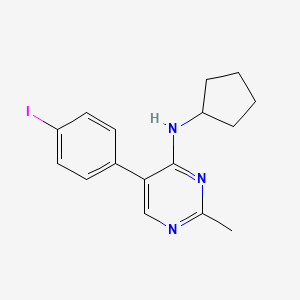
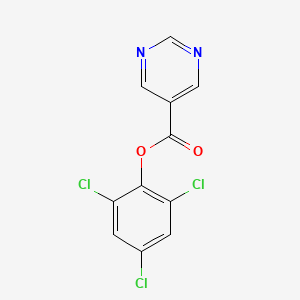
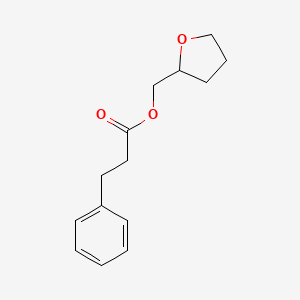
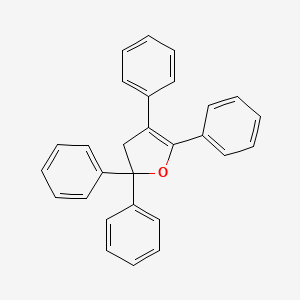
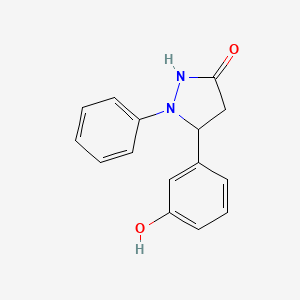
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
